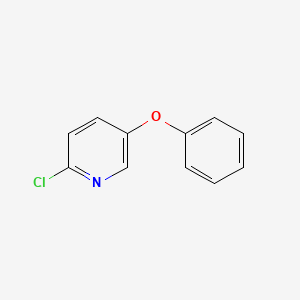

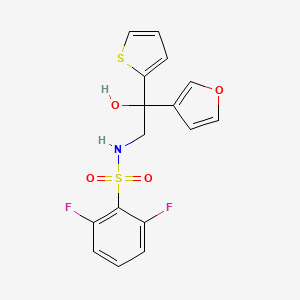

2-Chloro-5-phenoxy-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

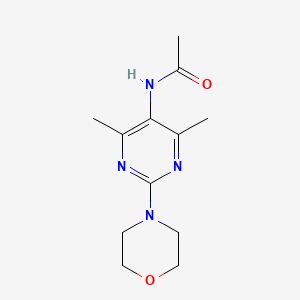

2-Chloro-5-phenoxy-pyridine is a derivative of phenoxy herbicides, which are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid . The major use of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is in the protection of crops from pests .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several chemical techniques. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 [ 52 ] .Molecular Structure Analysis

The molecular structure of this compound is complex and involves unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The optimized molecular structure along with the numbering of atoms of 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP), obtained from Gauss View program is shown in Fig.1 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5- (trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its unique molecular structure. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Scientific Research Applications

Catalysis and Chemical Synthesis :

- 2-Chloro-5-phenoxy-pyridine and related compounds have been investigated for their role in catalysis. For example, Leng et al. (2008) examined pyridine-modified molybdovanadophosphates for their catalytic efficiency in the hydroxylation of benzene to phenol, highlighting the role of pyridine in promoting catalytic activities due to electronic interactions and pseudo-liquid-phase behavior (Leng et al., 2008).

- Similarly, the palladium(II) complexes of pyridine derivatives, such as those studied by Das et al. (2009), demonstrate the potential for use in catalytic reactions like the Heck reaction, showcasing the versatility of pyridine-based compounds in organic synthesis (Das et al., 2009).

Environmental Chemistry and Toxicology :

- The atmospheric oxidation of chlorinated phenoxyacids, including chlorinated pyridine herbicides, was investigated by Murschell and Farmer (2018), who found that OH radicals can add to the aromatic rings of these compounds, leading to the formation of potentially toxic by-products (Murschell & Farmer, 2018).

- In another study, the photolytic and TiO2-photocatalytic degradation of substituted pyridines, such as 2-chloropyridine, was explored by Stapleton et al. (2010), emphasizing the importance of understanding the environmental fate of these chemicals (Stapleton et al., 2010).

Pharmaceutical and Biomedical Research :

- Pyridine derivatives, including those structurally similar to this compound, have been explored for their potential in drug design and development. For example, Venkateshan et al. (2020) synthesized azafluorene derivatives and conducted molecular docking analysis for potential inhibitors of SARS CoV-2 RdRp (Venkateshan et al., 2020).

Material Science and Photophysics :

- Marchesi et al. (2019) synthesized and examined the emissive properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, a new class of organic dyes with large Stokes shifts, highlighting the potential of pyridine-based compounds in materials science applications (Marchesi et al., 2019).

Chemical Properties and Interactions :

- The study of intermolecular hydrogen bonding and tautomerism in Schiff bases containing pyridine, as researched by Nazır et al. (2000), provides insight into the chemical properties and interactions of pyridine-based compounds (Nazır et al., 2000).

Mechanism of Action

Target of Action

It’s known that many phenoxy compounds interact with various enzymes and proteins within the cell

Mode of Action

It’s known that phenoxy compounds often undergo metabolic transformations within the organism, leading to the formation of various metabolites . These metabolites can interact with cellular targets, leading to changes in cellular function .

Biochemical Pathways

It’s known that phenoxy compounds can affect various biochemical pathways, including those involved in the metabolism of xenobiotics . The downstream effects of these interactions can include changes in cellular function and potentially toxic effects .

Pharmacokinetics

It’s known that phenoxy compounds are generally well-absorbed and can be widely distributed within the organism

Result of Action

It’s known that phenoxy compounds can have various effects at the molecular and cellular level, including changes in enzyme activity and cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-phenoxy-pyridine. For instance, the presence of other chemicals in the environment can affect the compound’s stability and its interactions with cellular targets . Additionally, factors such as temperature and pH can influence the compound’s solubility and therefore its bioavailability .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura coupling reactions . This type of reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile . The 2-Chloro-5-phenoxy-pyridine could potentially interact with various enzymes and proteins during these reactions .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of a new carbon-carbon bond . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-chloro-5-phenoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMYERCFXFLAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73406-95-8 |

Source

|

| Record name | 2-chloro-5-phenoxy-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)

![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)

![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)